2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester
Overview
Description
2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester is a chemical compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two carboxylic acid groups, two chlorine atoms, and two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester typically involves the esterification of 2,3-naphthalenedicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The presence of chlorine atoms in the 6,7 positions can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene diacids, while reduction can produce naphthalene diols.
Scientific Research Applications
2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of ester and chlorine groups allows for specific binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Naphthalenedicarboxylic acid: Lacks the chlorine and ester groups, making it less reactive in certain contexts.
2,6-Naphthalenedicarboxylic acid: An isomer with different substitution patterns, leading to different chemical properties and applications.
2,3-Naphthalenedicarboxaldehyde: Contains aldehyde groups instead of ester groups, resulting in different reactivity.
Uniqueness
2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester is unique due to the combination of chlorine and ester groups, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted interactions in both chemical and biological systems, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
diethyl 6,7-dichloronaphthalene-2,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-3-21-15(19)11-5-9-7-13(17)14(18)8-10(9)6-12(11)16(20)22-4-2/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWYNLKHTSQMJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=C(C(=CC2=C1)Cl)Cl)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215633 | |
Record name | 2,3-Diethyl 6,7-dichloro-2,3-naphthalenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701215633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-39-1 | |
Record name | 2,3-Diethyl 6,7-dichloro-2,3-naphthalenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948294-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diethyl 6,7-dichloro-2,3-naphthalenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701215633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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